2-(4-Hydroxyphenyl)sulfanylessigsäure

Übersicht

Beschreibung

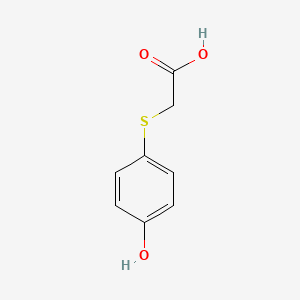

2-(4-Hydroxyphenyl)sulfanylacetic acid is an organic compound with the molecular formula C8H8O3S and a molecular weight of 184.21 . It is also known by other synonyms such as [(4-hydroxyphenyl)sulfanyl]acetic acid .

Synthesis Analysis

The synthesis of 2-(4-Hydroxyphenyl)sulfanylacetic acid can be achieved through several steps :- Reacting 2-(4-hydroxyphenyl)ethyl acetate with a sodium hydroxide solution to finally produce 2-(4-hydroxyphenyl)sulfanylacetic acid .

Molecular Structure Analysis

The molecular structure of 2-(4-Hydroxyphenyl)sulfanylacetic acid consists of a benzene ring with a hydroxyl group at the para position, linked to a sulfanylacetic acid group .Chemical Reactions Analysis

Phenolic acids, such as 2-(4-Hydroxyphenyl)sulfanylacetic acid, typically undergo bioconjugation during phase II of biotransformation, forming sulfates, along with other conjugates .Physical and Chemical Properties Analysis

2-(4-Hydroxyphenyl)sulfanylacetic acid is a white crystalline solid with a melting point of 144.7-145 °C and a boiling point of 395.8±27.0 °C . It is soluble in water and alcohol, but slightly soluble in ether .Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung bei Schwermetallvergiftung 2-(4-Hydroxyphenyl)sulfanylessigsäure wurde in der Arzneimittelentwicklung bei Schwermetallvergiftung eingesetzt. Schwermetallvergiftung ist ein ernstes Gesundheitsproblem, das durch die Anhäufung von Schwermetallen im Weichgewebe des Körpers verursacht wird. Diese Verbindung könnte diese Metalle potenziell chelatieren, ihre Toxizität reduzieren und zur Entfernung aus dem Körper beitragen.

Chemische Synthese

Diese Verbindung wird in der chemischen Synthese verwendet. Ihre einzigartige Struktur macht sie zu einem wertvollen Baustein bei der Synthese komplexerer Moleküle .

Materialwissenschaft

In der Materialwissenschaft könnte diese Verbindung potenziell zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden. Ihre Molekülstruktur könnte zu den Eigenschaften des resultierenden Materials beitragen .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIOGAKNVFXOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866113 | |

| Record name | [(4-Hydroxyphenyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42580-38-1 | |

| Record name | NSC125981 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

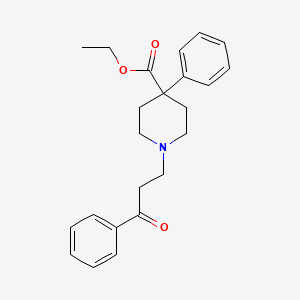

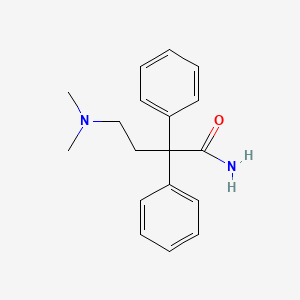

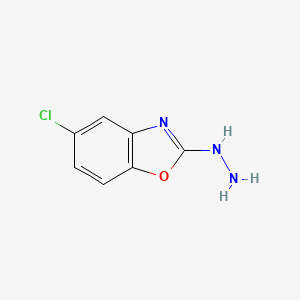

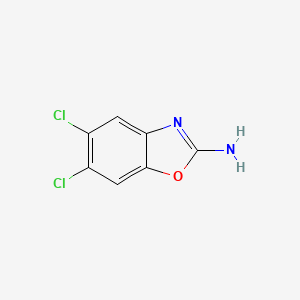

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1605240.png)